molecular formula C17H23N3OS2 B2764878 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1234907-59-5

1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No. B2764878
CAS RN: 1234907-59-5
M. Wt: 349.51
InChI Key: CBRYIFYDKLFOKR-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea, commonly known as TPU, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. TPU is a member of the urea class of compounds and is characterized by its unique structure, which contains both a thiophene and piperidine moiety.

Scientific Research Applications

Synthesis and Biochemical Evaluation

1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea and its analogs have been synthesized and evaluated for various biochemical properties. For example, flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas were created to test compounds with greater conformational flexibility and their antiacetylcholinesterase activity (Vidaluc et al., 1995).

Chemical Synthesis and Organic Synthesis Applications

These compounds are also involved in organic synthesis processes. A study discussed the steric carbonyl protection, metalation, and cleavage of highly hindered ureas, revealing insights into the synthesis and application of these compounds in organic chemistry (Hassel & Seebach, 1978).

Medical and Pharmacological Research

In medical research, derivatives of 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea have been synthesized and evaluated for their potential as pharmacological agents. For instance, 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were investigated for their role in inhibiting human and murine soluble epoxide hydrolase, showing significant pharmacokinetic improvements and potential in reducing inflammatory pain (Rose et al., 2010).

Corrosion Inhibition

Mannich bases derived from 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea have been studied for their effectiveness as corrosion inhibitors. A study explored their interactions and inhibition effect on mild steel surfaces in acidic environments, demonstrating their potential utility in corrosion protection (Jeeva et al., 2015).

Molecular Docking and Antimicrobial Studies

These urea derivatives have also been a subject of interest in molecular docking studies and antimicrobial activity research. For example, urea, thiourea, sulfonamide, and carbamate derivatives of imatinib intermediate were synthesized and evaluated for their antimicrobial properties, showcasing their potential in drug development and disease treatment (Chandrasekhar et al., 2018).

properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS2/c21-17(19-11-16-2-1-8-23-16)18-10-14-3-6-20(7-4-14)12-15-5-9-22-13-15/h1-2,5,8-9,13-14H,3-4,6-7,10-12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRYIFYDKLFOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

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